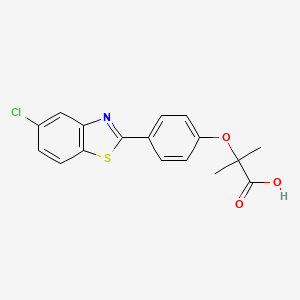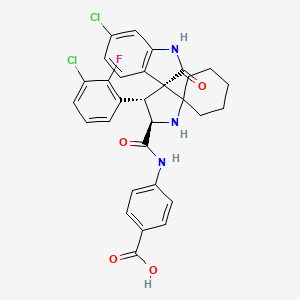
MJN110
説明
MJN110は、エンドカンナビノイドである2-アラキドノイルグリセロール(2-AG)の分解に関与する酵素であるモノアシルグリセロールリパーゼ(MAGL)の強力かつ選択的な阻害剤です。 この化合物は、オピオイドを節約する効果を生み出し、強力な抗過敏症作用を示す可能性を示しています .
準備方法
合成経路と反応条件
MJN110は、N-ヒドロキシスクシンイミジルカルバメートの形成を含む一連の化学反応によって合成されます。 合成は通常、4-[ビス(4-クロロフェニル)メチル]ピペラジンの調製から始まり、次に制御された条件下でN-ヒドロキシスクシンイミドとカルバモイルクロリド誘導体と反応させてthis compoundが得られます .
工業生産方法
This compoundの工業生産には、ラボ合成プロセスをスケールアップすることが含まれます。これには、収率と純度を高くするために、温度、圧力、溶媒系などの反応条件を最適化することが含まれます。 プロセスには、一貫性と安全基準を維持するための厳格な品質管理措置も含まれます .
化学反応の分析
反応の種類
MJN110は、カルバメートやピペラジン部分など、反応性の官能基が存在するため、主に置換反応を起こします。 特定の条件下では加水分解反応にも関与する可能性があります .
一般的な試薬と条件
置換反応: 一般的な試薬には、N-ヒドロキシスクシンイミドとカルバモイルクロリド誘導体が含まれます。
形成される主要な生成物
This compoundを含む反応から形成される主要な生成物には、カルバメート基が修飾または加水分解された誘導体があり、これによりさまざまな官能化ピペラジン化合物が生じます .
科学研究への応用
化学
化学において、this compoundは、モノアシルグリセロールリパーゼの阻害とそのエンドカンナビノイドシグナル伝達経路への影響を研究するためのツール化合物として使用されます .
生物学
生物学的に、this compoundは、痛み調節や神経炎症など、さまざまな生理学的プロセスにおける2-アラキドノイルグリセロールの役割を調査するために使用されます .
医学
医学では、this compoundは、エンドカンナビノイドレベルを調節することで神経因性疼痛を軽減し、オピオイド依存性を軽減する可能性があるため、前臨床試験で有望な結果を示しています .
産業
産業的には、this compoundは、新しい鎮痛薬の開発やMAGL阻害剤の品質管理における参照化合物としての応用が検討されています .
科学的研究の応用
Chemistry
In chemistry, MJN110 is used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on endocannabinoid signaling pathways .
Biology
Biologically, this compound is utilized to investigate the role of 2-arachidonoylglycerol in various physiological processes, including pain modulation and neuroinflammation .
Medicine
In medicine, this compound has shown promise in preclinical studies for its potential to alleviate neuropathic pain and reduce opioid dependence by modulating endocannabinoid levels .
Industry
Industrially, this compound is explored for its applications in developing new analgesic drugs and as a reference compound in the quality control of MAGL inhibitors .
作用機序
MJN110は、モノアシルグリセロールリパーゼを選択的に阻害することによりその効果を発揮し、2-アラキドノイルグリセロールがグリセロールとアラキドン酸に加水分解されるのを防ぎます。 この阻害により、2-アラキドノイルグリセロールのレベルが上昇し、カンナビノイド受容体を活性化して鎮痛効果を生み出します .
類似の化合物との比較
類似の化合物
JZL184: 同様の用途を持つ別の選択的MAGL阻害剤ですが、効力と選択性のプロファイルが異なります。
KML29: 痛みと炎症の研究で使用されていることが知られているMAGL阻害剤。
URB602: This compoundと比較して、効力の低いMAGL阻害剤.
独自性
This compoundは、ヒトMAGLに対して9.1nM、2-アラキドノイルグリセロールに対して2.1nMというIC50値を持つ、モノアシルグリセロールリパーゼに対する高い選択性と効力によりユニークです。 これは、研究と潜在的な治療用途の両方において貴重なツールとなります .
類似化合物との比較
Similar Compounds
JZL184: Another selective MAGL inhibitor with similar applications but different potency and selectivity profiles.
KML29: A MAGL inhibitor known for its use in pain and inflammation studies.
Uniqueness
This compound is unique due to its high selectivity and potency for monoacylglycerol lipase, with an IC50 value of 9.1 nM for human MAGL and 2.1 nM for 2-arachidonoylglycerol. This makes it a valuable tool in both research and potential therapeutic applications .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O4/c23-17-5-1-15(2-6-17)21(16-3-7-18(24)8-4-16)25-11-13-26(14-12-25)22(30)31-27-19(28)9-10-20(27)29/h1-8,21H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEADRWVIFHOSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137059 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438416-21-7 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438416-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1438416-21-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does MJN110 exert its antinociceptive effects?
A1: this compound inhibits MAGL, the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [, ]. By inhibiting MAGL, this compound elevates brain 2-AG levels, leading to enhanced activation of cannabinoid receptors, particularly CB1 receptors [, ]. This increased cannabinoid signaling contributes to the observed antinociceptive effects, particularly in neuropathic pain models [, ].
Q2: Does this compound produce the same degree of cannabimimetic effects as direct CB1 receptor agonists?
A2: While this compound does substitute for the CB1 receptor agonist CP55,940 in drug discrimination paradigms, suggesting it produces cannabimimetic effects, its profile differs from direct agonists []. Notably, this compound demonstrates greater potency in reversing neuropathic pain compared to inducing CP55,940-like effects []. Unlike the CB1 agonist JZL184, this compound increases locomotor activity and doesn't cause catalepsy or hypothermia [], suggesting a potentially more favorable side effect profile.
Q3: What is the benefit of combining this compound with morphine for pain management?
A3: Research indicates that co-administration of this compound with morphine produces synergistic antiallodynic effects in a mouse model of neuropathic pain []. This means the combination provides greater pain relief than either drug alone. Importantly, this combination exhibits opioid-sparing effects, allowing for lower doses of morphine to achieve comparable analgesia []. This is crucial as it could potentially minimize opioid-related side effects like constipation and respiratory depression. Additionally, the combination demonstrated reduced tolerance development compared to morphine alone [].
- Long, J. Z., et al. "Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice." The Journal of Pharmacology and Experimental Therapeutics, vol. 332, no. 3, 2010, pp. 744–755.
- Schlosburg, J. E., et al. "The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model." The Journal of Pharmacology and Experimental Therapeutics, vol. 339, no. 2, 2011, pp. 442–448.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





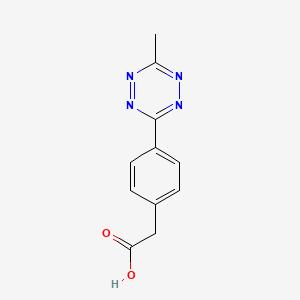
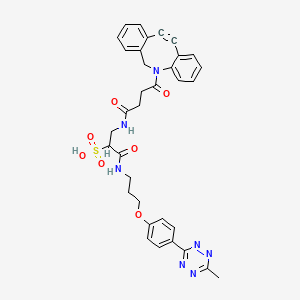



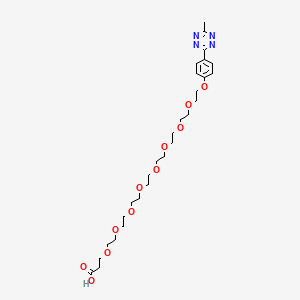


![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B609010.png)
